REACTION_SMILES
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[Br:13][c:14]1[cH:15][c:16]([CH2:21][NH:22][c:23]2[cH:24][cH:25][cH:26][cH:27][cH:28]2)[c:17]([OH:20])[cH:18][cH:19]1.[C:1](=[O:2])([c:3]1[nH:4][cH:5][cH:6][n:7]1)[c:8]1[nH:9][cH:10][cH:11][n:12]1.[CH3:29][N:30]([c:31]1[cH:32][cH:33][n:34][cH:35][cH:36]1)[CH3:37].[Cl:38][CH2:39][Cl:40]>>[C:1]1(=[O:2])[O:20][c:17]2[c:16]([cH:15][c:14]([Br:13])[cH:19][cH:18]2)[CH2:21][N:22]1[c:23]1[cH:24][cH:25][cH:26][cH:27][cH:28]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc(Br)cc1CNc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(c1ncc[nH]1)c1ncc[nH]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)c1ccncc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Type
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product
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Smiles
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O=C1Oc2ccc(Br)cc2CN1c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |